
(R)-1,2-Dimethylindoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-1,2-Dimethylindoline, also known as Leucodine B, is a heterocyclic organic compound with a molecular formula of C10H11N. It is a chiral molecule with two enantiomers, (R)- and (S)-1,2-Dimethylindoline. The (R)-enantiomer has been found to exhibit significant biological activity, making it an important compound in scientific research.
Mécanisme D'action
The exact mechanism of action of (R)-1,2-Dimethylindoline is not fully understood, but it is thought to act by inhibiting certain enzymes and signaling pathways in the body. This can lead to the suppression of tumor growth and the reduction of inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that (R)-1,2-Dimethylindoline can induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unaffected. It has also been shown to have anti-inflammatory and antioxidant effects, which can help to protect against a range of diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (R)-1,2-Dimethylindoline in lab experiments is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a promising candidate for the development of new cancer treatments. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it expensive and time-consuming to work with.
Orientations Futures
There are a number of potential future directions for research on (R)-1,2-Dimethylindoline. One area of interest is its potential as a treatment for neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential as a treatment for viral infections, such as HIV and hepatitis C. Further research is also needed to fully understand the compound's mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of (R)-1,2-Dimethylindoline involves the reaction of 2,3-dimethylindole with formaldehyde in the presence of a chiral catalyst. This results in the formation of the (R)-enantiomer of the compound, which can be isolated and purified for further use.
Applications De Recherche Scientifique
(R)-1,2-Dimethylindoline has been found to exhibit a range of biological activities, including antitumor, antiviral, and antibacterial properties. It has also been shown to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
174311-38-7 |
|---|---|
Formule moléculaire |
C10H13N |
Poids moléculaire |
147.22 g/mol |
Nom IUPAC |
(2R)-1,2-dimethyl-2,3-dihydroindole |
InChI |
InChI=1S/C10H13N/c1-8-7-9-5-3-4-6-10(9)11(8)2/h3-6,8H,7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
ZDOWGOCJXFRDOM-MRVPVSSYSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC=CC=C2N1C |
SMILES |
CC1CC2=CC=CC=C2N1C |
SMILES canonique |
CC1CC2=CC=CC=C2N1C |
Synonymes |
1H-Indole,2,3-dihydro-1,2-dimethyl-,(2R)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



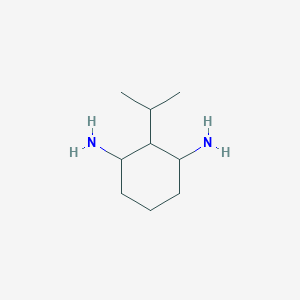
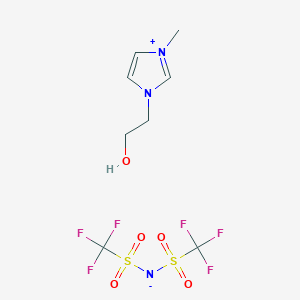

![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)
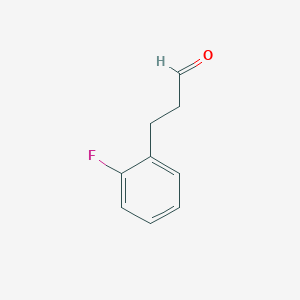



![3-[2-({3-[(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium-3-yl]propane-1-sulfonate](/img/structure/B63560.png)
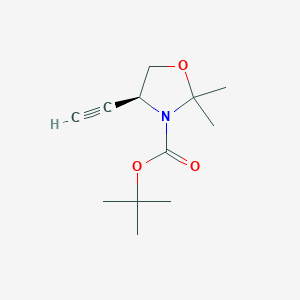
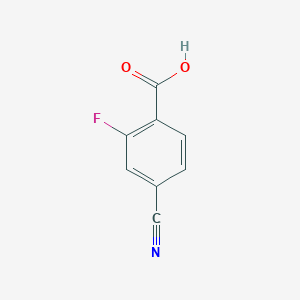
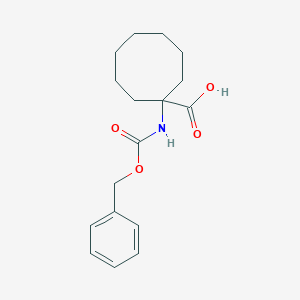
![Ethyl 4-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-5-carboxylate](/img/structure/B63569.png)
![1-{2-[4-(2-Bromo-6-methoxy-3,4-dihydro-1-naphthyl)phenoxy]ethyl}pyrrolidine](/img/structure/B63570.png)